8-Aminoquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of amino and dione functional groups at specific positions enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions, leading to the formation of the quinazoline ring system. The reaction can be summarized as follows:
Cyclization Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dione groups can be reduced to corresponding diols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Nitroquinazoline derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
8-Aminoquinazoline-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinazoline core.
Mechanism of Action
The biological activity of 8-Aminoquinazoline-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, and other critical biological processes.
Comparison with Similar Compounds
Quinazoline-2,4-dione: Lacks the amino group, resulting in different reactivity and biological activity.
8-Hydroxyquinazoline-2,4(1H,3H)-dione:
6-Aminoquinazoline-2,4(1H,3H)-dione: The amino group is positioned differently, affecting its interaction with biological targets.
Uniqueness: 8-Aminoquinazoline-2,4(1H,3H)-dione is unique due to the specific positioning of the amino group, which enhances its ability to participate in hydrogen bonding and other interactions critical for its biological activity. This makes it a valuable scaffold in the design of new therapeutic agents.
Properties
IUPAC Name |
8-amino-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,9H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDXHHYZRBCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.